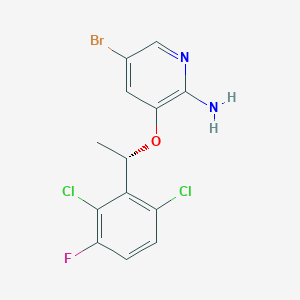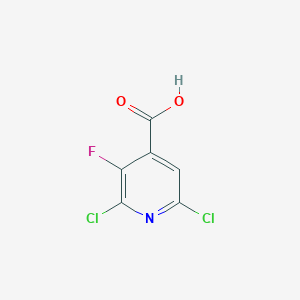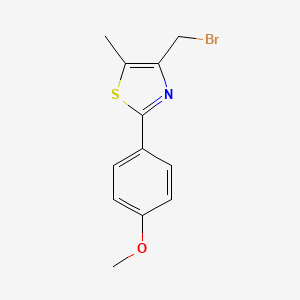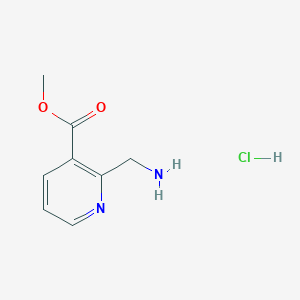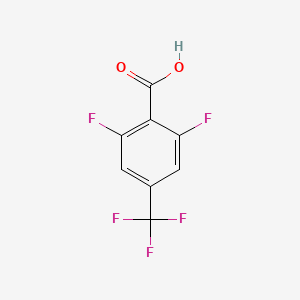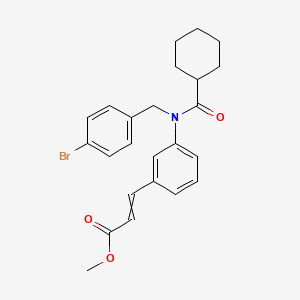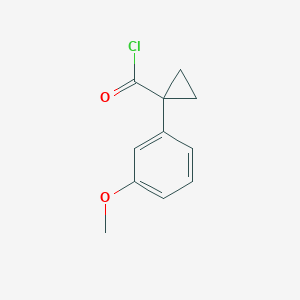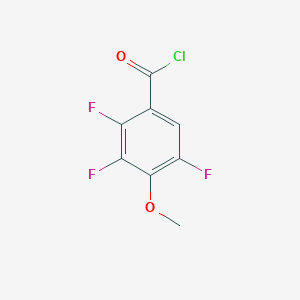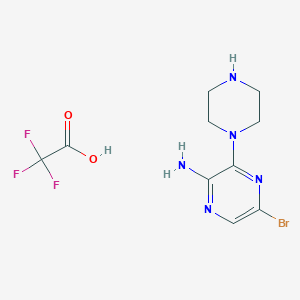![molecular formula C11H17Cl2N3O B1405221 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820686-49-4](/img/structure/B1405221.png)
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Vue d'ensemble
Description
Pyrimidine is a basic structure in many important biomolecules like DNA and RNA bases, amino acids, and vitamins . It’s also present in many clinically used drugs including methotrexate and risperidone . Pyrimidine derivatives have diverse biological activities including antioxidant and anticancer activities . The 8-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . As for the 8-azabicyclo[3.2.1]octane scaffold, it can be prepared via gold(i)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .Molecular Structure Analysis
The molecular structure of pyrimidine is a six-membered ring with two nitrogen atoms . The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives have been studied for their antioxidant and anti-inflammatory potential . They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the 8-azabicyclo[3.2.1]octane scaffold has a molecular formula of CH and an average mass of 110.197 Da .Applications De Recherche Scientifique
Drug Discovery and Pharmaceutical Applications
The compound’s unique structure, featuring a bicyclic azabicyclo[3.2.1]octane core, is of significant interest in drug discovery. Its nitrogen-containing heterocycle is a key synthetic intermediate in the total synthesis of various bioactive molecules. The presence of this core in cytisine-like alkaloids, which exhibit high affinity for neuronal nicotinic acetylcholine receptors, underscores its potential in developing treatments for neurological disorders .
Synthesis of Natural Products
This compound serves as a scaffold for the synthesis of natural products, particularly those with highly strained trans-fused bicyclic systems. The challenge in synthesizing such molecules due to high strain energy makes this compound valuable for accessing complex natural products with potential therapeutic properties .
Biomass Valorization
Researchers are exploring the use of this compound in the valorization of biomass-derived compounds. Its application in photochemical transformations can lead to the development of sustainable processes and materials, contributing to green chemistry initiatives .
Development of Synthetic Methodologies
The compound’s structure allows for the exploration of new synthetic methodologies. This includes palladium-catalyzed reactions and flow chemistry, which can lead to more efficient and environmentally friendly chemical processes .
Total Synthesis of Complex Molecules
The compound is instrumental in the total synthesis of complex molecules, including those with intricate carbon skeletons. Its role in facilitating [3+2] intramolecular cross-cycloadditions is crucial for constructing tricyclic carbon frameworks found in certain natural products .
Photochemistry and Photocatalysis
Due to its reactive nature, the compound is being studied in the fields of photochemistry and photocatalysis. Researchers are interested in its potential to act as a photocatalyst in synthetic organic chemistry, leading to novel photochemical transformations .
Neuropharmacology
Given its structural similarity to compounds that interact with neuronal receptors, this compound is being investigated for its neuropharmacological applications. It could lead to the development of new drugs that modulate neurotransmitter systems, offering therapeutic options for various psychiatric and neurological conditions .
Material Science
The compound’s unique chemical structure may also have applications in material science, particularly in the development of new materials with specific electronic or mechanical properties. Its potential in creating novel polymers or composites is an area of ongoing research .
Orientations Futures
Pyrimidine derivatives and the 8-azabicyclo[3.2.1]octane scaffold are considered privileged scaffolds in drug discovery for the treatment of various diseases . Future research may focus on designing and synthesizing new compounds based on these scaffolds to discover new selective, effective, and safe therapeutic agents .
Propriétés
IUPAC Name |
3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8;;/h1,4-5,8-10,14H,2-3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJKIPBIZYXDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




